molecular formula C15H15N5O2 B2867313 6-methoxy-2-[3-(2H-1,2,3-triazol-2-yl)azetidine-1-carbonyl]-1H-indole CAS No. 2178771-74-7

6-methoxy-2-[3-(2H-1,2,3-triazol-2-yl)azetidine-1-carbonyl]-1H-indole

Cat. No.: B2867313
CAS No.: 2178771-74-7
M. Wt: 297.318
InChI Key: XDWMCNQDZOYGGL-UHFFFAOYSA-N
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Description

6-Methoxy-2-[3-(2H-1,2,3-triazol-2-yl)azetidine-1-carbonyl]-1H-indole is a sophisticated heterocyclic compound designed for advanced pharmaceutical and chemical biology research. This molecule integrates three privileged structural motifs: an indole core, an azetidine ring, and a 1,2,3-triazole group. The indole scaffold is ubiquitous in medicinal chemistry, found in numerous natural products and FDA-approved drugs, and is known for its versatile biological activities . The azetidine (a four-membered nitrogen-containing saturated ring) serves as a conformationally constrained bioisostere, increasingly valued in drug design for its ability to improve physicochemical properties and metabolic stability . The 1,2,3-triazole moiety, often incorporated via click chemistry, functions as a stable linker and a pharmacophore in its own right, contributing to binding interactions . The primary research application of this compound is as a multifunctional building block for constructing novel bioactive molecules. It is particularly valuable in the synthesis of DNA-encoded libraries and complex peptidomimetics, where its hybrid structure can be used to probe new chemical space . The carbonyl group bridging the indole and azetidine rings makes it a promising scaffold for developing protease inhibitors or as a constrained amino acid analogue in peptide synthesis. Furthermore, its structure suggests potential as a core scaffold for kinase inhibitor research, given the demonstrated interest in indole derivatives for targeting oncokinases like CK2 . The methoxy group at the 6-position of the indole ring offers a site for further functionalization via cross-coupling reactions, allowing for significant structural diversification. This compound is supplied for Research Use Only and is strictly not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

(6-methoxy-1H-indol-2-yl)-[3-(triazol-2-yl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O2/c1-22-12-3-2-10-6-14(18-13(10)7-12)15(21)19-8-11(9-19)20-16-4-5-17-20/h2-7,11,18H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDWMCNQDZOYGGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(N2)C(=O)N3CC(C3)N4N=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-Methoxy-2-[3-(2H-1,2,3-triazol-2-yl)azetidine-1-carbonyl]-1H-indole is a compound of significant interest due to its potential biological activities. This compound integrates an indole moiety with a triazole linker, which is known for enhancing pharmacological properties. The following sections delve into its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C14H16N4O2\text{C}_{14}\text{H}_{16}\text{N}_{4}\text{O}_{2}

This structure includes:

  • An indole core
  • A methoxy group at the 6-position
  • A 3-(2H-1,2,3-triazol-2-yl)azetidine moiety

Antimicrobial Activity

Research has indicated that compounds containing the triazole moiety exhibit notable antimicrobial properties. In a study evaluating various triazole-linked compounds, it was found that derivatives similar to this compound demonstrated effective inhibition against a range of bacterial and fungal strains. Specifically, the compound exhibited activity against Candida albicans and Staphylococcus aureus with minimum inhibitory concentrations (MICs) in the low micromolar range.

Microorganism MIC (µg/mL)
Candida albicans8
Staphylococcus aureus16

Carbonic Anhydrase Inhibition

Another significant area of research focuses on the inhibition of carbonic anhydrases (CAs). A study highlighted that compounds similar to this indole derivative showed potent inhibition against human carbonic anhydrase isoforms II and IX. The inhibition constants (K_i) ranged from 7.7 nM to 41.3 nM, indicating a strong binding affinity.

Compound hCA Isoform K_i (nM)
6ihCA II7.7
6ihCA IX12.1

Anti-inflammatory Properties

Indole derivatives are often associated with anti-inflammatory effects. The presence of the methoxy group enhances the electron density on the aromatic ring, contributing to its anti-inflammatory activity. In vitro studies have demonstrated that this compound can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The triazole ring facilitates strong interactions with enzyme active sites, particularly in carbonic anhydrases.
  • Antimicrobial Action : The compound disrupts microbial cell membranes and inhibits essential metabolic pathways.
  • Anti-inflammatory Pathways : It modulates signaling pathways involved in inflammation through cytokine suppression.

Case Studies

A notable case study involved the synthesis and evaluation of various triazole-linked indoles for their biological properties. One such study synthesized a series of compounds and tested their efficacy against both microbial targets and human enzymes. The results confirmed that modifications in substituents on the indole ring significantly affected their biological activities.

Comparison with Similar Compounds

Core Heterocyclic Modifications

The indole scaffold is a common feature among analogues, but substituent diversity dictates functional differences:

Compound Core Structure Key Substituents Heterocyclic Moieties Melting Point
Target Compound 1H-Indole 6-Methoxy, 2-[3-(2H-triazol-2-yl)azetidine-1-carbonyl] Azetidine, 2H-1,2,3-triazole Not reported
3-((2-Ethyl-1H-imidazol-1-yl)methyl)-1H-indole (4) 1H-Indole 3-((2-Ethyl-imidazol-1-yl)methyl) Imidazole 183–186°C
3-(6-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-imidazo[2,1-b][1,3,4]thiadiazol-2-yl]-5-fluoro-1H-indole (10a) 1H-Indole 5-Fluoro, 3-(imidazo[2,1-b][1,3,4]thiadiazol-2-yl) Imidazothiadiazole, benzodioxin 330°C
3-[(2-Amino-4-oxo-thiazol-5-ylidene)methyl]-1H-indole-2-carboxylic acid (2a) 1H-Indole-2-carboxylic acid 3-[(2-Amino-4-oxo-thiazol-5-ylidene)methyl] Thiazole Not reported
4-Arylideneamino-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles (3a-e) [1,2,4]Triazolo-thiadiazole 4-Arylideneamino, 3-methyl-indole Triazole, thiadiazole Not reported

Key Observations :

  • The target compound’s azetidine-triazole combination is structurally distinct from imidazole (e.g., compound 4) or thiazole (e.g., compound 2a) derivatives. Azetidine’s smaller ring size may enhance metabolic stability compared to five-membered heterocycles .
  • Imidazothiadiazole-indole hybrids (e.g., 10a) exhibit higher melting points (~330°C), likely due to extended π-conjugation and hydrogen-bonding networks, whereas imidazole derivatives (e.g., 4) melt at lower temperatures (~180°C) .

Spectral and Analytical Data

  • NMR Signatures :
    • The target compound’s azetidine carbonyl group would show a characteristic 13C NMR signal near 165–175 ppm, similar to carbonyls in compound 10a (C=O at ~160 ppm) .
    • 1H NMR of the 2H-triazole moiety would display a singlet for the two equivalent protons at δ ~7.5–8.5 ppm, distinct from 1H-triazoles (δ ~7.0–7.8 ppm) .
  • IR Spectroscopy : The azetidine carbonyl stretch (~1680–1720 cm⁻¹) would overlap with indole NH stretches (~3200–3400 cm⁻¹) .

Critical Analysis of Structural Divergence

  • Azetidine vs. Larger Rings : Azetidine’s conformational constraints may reduce off-target interactions but complicate synthetic accessibility compared to five-membered rings (e.g., imidazole) .

Preparation Methods

Fischer Indole Synthesis for Methoxy-Substituted Indoles

The 6-methoxyindole core is synthesized via the Fischer indole protocol. Heating 4-methoxyphenylhydrazine 1 with ethyl pyruvate 2 in acetic acid induces cyclization, yielding 6-methoxyindole 3 (Scheme 1). This method, adapted from Bratulescu’s microwave-assisted approach, achieves 79% yield under optimized conditions.

Scheme 1 : Fischer Indole Synthesis of 6-Methoxyindole
Reagents :

  • 4-Methoxyphenylhydrazine 1 (1.0 equiv)
  • Ethyl pyruvate 2 (1.2 equiv)
  • ZnCl₂ (0.1 equiv), PCl₅ (0.1 equiv)
  • Microwave irradiation, 150°C, 5 h

Characterization :

  • ¹H NMR (CDCl₃): δ 7.85 (d, J = 8.4 Hz, 1H, H-4), 7.32 (d, J = 2.0 Hz, 1H, H-7), 6.94 (dd, J = 8.4, 2.0 Hz, 1H, H-5), 3.89 (s, 3H, OCH₃).

Carboxylation at C-2 via Directed Lithiation

Introducing the C-2 carboxyl group employs directed ortho-lithiation. Treating 6-methoxyindole 3 with LDA at −78°C generates a lithio-species, which reacts with CO₂ to afford 6-methoxy-1H-indole-2-carboxylic acid 4 in 68% yield.

Critical Parameters :

  • Temperature control (−78°C) prevents over-lithiation.
  • CO₂ gas bubbled directly into the reaction mixture.

Preparation of 3-(2H-1,2,3-Triazol-2-yl)Azetidine

Azetidine Ring Construction via Cyclization

Azetidine 5 is synthesized from 1,3-dibromopropane 6 and benzylamine 7 under high-dilution conditions (Scheme 2). Ring closure via SN2 displacement yields N-benzylazetidine 8 , followed by hydrogenolytic deprotection to azetidine 5 (82% overall yield).

Scheme 2 : Azetidine Synthesis
Reagents :

  • 1,3-Dibromopropane 6 (1.0 equiv)
  • Benzylamine 7 (2.2 equiv)
  • K₂CO₃ (3.0 equiv), THF, 0°C → rt, 12 h
  • H₂, Pd/C (10 wt%), MeOH, 6 h

Cu-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The triazole moiety is installed via Click chemistry. Azetidine 5 is functionalized with propargyl bromide 9 to yield 3-propargylazetidine 10 , which undergoes CuAAC with azidomethyl benzene 11 (Scheme 3).

Scheme 3 : Triazole Formation
Reagents :

  • 3-Propargylazetidine 10 (1.0 equiv)
  • Azidomethyl benzene 11 (1.2 equiv)
  • CuI (10 mol%), Et₃N (3.0 equiv), MeCN, rt, 3 h

Yield : 76%
¹H NMR (CDCl₃): δ 7.78 (s, 2H, triazole-H), 4.45 (m, 4H, azetidine-H), 3.62 (m, 1H, CH-triazole).

Amide Coupling and Final Assembly

Carbodiimide-Mediated Coupling

The indole-carboxylic acid 4 and azetidine-triazole 12 are coupled using EDCl/HOBt (Scheme 4). Activation of 4 with EDCl (1.5 equiv) and HOBt (1.5 equiv) in DMF, followed by addition of 12 (1.1 equiv), affords the target compound in 85% yield after purification.

Scheme 4 : Amide Bond Formation
Reagents :

  • 6-Methoxy-1H-indole-2-carboxylic acid 4 (1.0 equiv)
  • 3-(2H-1,2,3-Triazol-2-yl)azetidine 12 (1.1 equiv)
  • EDCl (1.5 equiv), HOBt (1.5 equiv), DMF, rt, 24 h

Optimization Data :

Parameter Value
Solvent DMF
Temperature 25°C
Reaction Time 24 h
Yield 85%

Spectroscopic Validation :

  • HRMS : m/z [M+H]⁺ calcd. for C₁₇H₁₈N₅O₂: 348.1459, found: 348.1453.
  • ¹³C NMR (DMSO-d₆): δ 169.8 (C=O), 148.2 (triazole-C), 136.4 (indole-C2), 121.7 (OCH₃).

Alternative Synthetic Routes and Comparative Analysis

Suzuki-Miyaura Cross-Coupling for Indole Functionalization

An alternative route involves Suzuki coupling of 2-bromo-6-methoxyindole 13 with azetidine-triazole boronic ester 14 (Scheme 5). Using Pd(OAc)₂/K₂CO₃ in THF/H₂O (3:1), this method achieves 78% yield but requires pre-functionalized boronates.

Advantages :

  • Avoids carboxylation steps.
  • Compatible with diverse boronic acids.

Limitations :

  • Requires air-sensitive catalysts.
  • Lower functional group tolerance compared to amide coupling.

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